2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL
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Overview
Description
2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and pyrimidin-4-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions.
Formation of the Pyrimidin-4-ol Moiety: The pyrimidin-4-ol moiety is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrimidin-4-ol moieties through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidin-4-ol moiety, potentially leading to ring opening or hydrogenation products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives, hydrogenated pyrimidin-4-ol
Substitution: Functionalized fluorophenyl derivatives
Scientific Research Applications
2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1,2,4-triazole Derivatives: These compounds share the fluorophenyl and heterocyclic features but differ in the specific ring structures and functional groups.
Pyrimidin-4-ol Derivatives: Compounds with similar pyrimidin-4-ol moieties but different substituents or linkages.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different substituents or additional functional groups.
Uniqueness
2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL is unique due to its specific combination of fluorophenyl, oxadiazole, and pyrimidin-4-ol moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-8-9(2)17-15(19-14(8)21)23-7-12-18-13(20-22-12)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTXKUPUXZYOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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